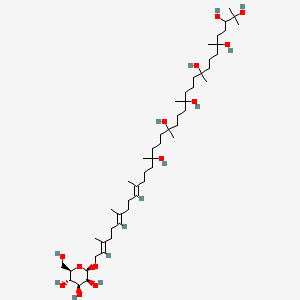
Neodidymelliosides A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodidymelliosides A is a secondary metabolite isolated from the fungus Neodidymelliopsis negundinis. This compound has garnered significant attention due to its potent biological activities, including cytotoxic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodidymelliosides A is typically isolated from submerged cultures of Neodidymelliopsis negundinis. The isolation process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the metabolites .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .
Chemical Reactions Analysis
Types of Reactions: Neodidymelliosides A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced or altered biological activities .
Scientific Research Applications
Neodidymelliosides A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying fungal metabolites and their chemical properties.
Biology: Investigated for its role in fungal biology and metabolism.
Medicine: Exhibits potent cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development
Mechanism of Action
Neodidymelliosides A exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Neodidymelliosides B: Another metabolite from Neodidymelliopsis negundinis with similar biological activities.
Neodidymelliol A: A related compound with distinct structural features and biological properties.
Neodidymellioic Acids A–E: A series of acids derived from the same fungal source with varying degrees of biological activity.
Uniqueness: Neodidymelliosides A stands out due to its potent cytotoxic and antimicrobial activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C51H96O13 |
|---|---|
Molecular Weight |
917.3 g/mol |
IUPAC Name |
(26E,30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-26,30,34-triene-2,3,6,10,14,18,22-heptol |
InChI |
InChI=1S/C51H96O13/c1-37(19-12-21-39(3)24-35-63-45-44(56)43(55)42(54)40(36-52)64-45)18-11-20-38(2)22-13-25-47(6,58)26-14-27-48(7,59)28-15-29-49(8,60)30-16-31-50(9,61)32-17-33-51(10,62)34-23-41(53)46(4,5)57/h19-20,24,40-45,52-62H,11-18,21-23,25-36H2,1-10H3/b37-19+,38-20+,39-24+/t40-,41?,42-,43+,44+,45-,47?,48?,49?,50?,51?/m1/s1 |
InChI Key |
LDRPOZPWSVFBHZ-MRHHDEGRSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC/C(=C/CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O)O |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















